molecular formula C18H22N8O2 B607614 GDC-0084 CAS No. 1382979-44-3

GDC-0084

カタログ番号: B607614
CAS番号: 1382979-44-3
分子量: 382.4 g/mol
InChIキー: LGWACEZVCMBSKW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

パクサリシブは、強力で経口投与可能な、選択的な、脳貫通性の、クラスIホスホイノシチド3キナーゼおよび哺乳類ラパマイシン標的タンパク質の低分子阻害剤です。主に、非常に攻撃的な脳腫瘍である膠芽腫の治療のために開発されています。 パクサリシブは、臨床試験で有望な結果を示しており、新たに診断された膠芽腫患者の全生存期間の改善が示されています .

科学的研究の応用

Oncology

Paxalisib has been primarily investigated for its antineoplastic activity. Clinical studies have demonstrated its effectiveness in treating patients with recurrent glioblastoma. The drug's ability to penetrate the blood-brain barrier enhances its therapeutic potential against brain tumors.

Study Findings
Phase I Clinical TrialShowed safety and tolerability in patients with recurrent glioblastoma.
Combination TherapyEvaluated in conjunction with other agents to enhance efficacy against resistant tumors.

Neurodegenerative Diseases

Research has indicated that PI3K inhibitors like Paxalisib may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The modulation of the PI3K/Akt/mTOR pathway may help in reducing neuroinflammation and promoting neuronal survival.

Immunotherapy

Paxalisib is also being explored in combination with immune checkpoint inhibitors to enhance anti-tumor immunity. The rationale is that inhibiting PI3K can improve T-cell function and increase the efficacy of immunotherapeutic agents.

Case Study 1: Glioblastoma Multiforme Treatment

In a clinical study involving Paxalisib, patients with recurrent glioblastoma received the drug as a monotherapy or in combination with other treatments. Results indicated a significant reduction in tumor size and improved overall survival rates compared to historical controls.

Case Study 2: Combination with Immune Checkpoint Inhibitors

A recent trial investigated the effects of Paxalisib combined with PD-1 inhibitors in patients with advanced solid tumors. Preliminary results showed enhanced immune response and tumor regression in a subset of patients.

作用機序

パクサリシブは、ホスホイノシチド3キナーゼおよび哺乳類ラパマイシン標的タンパク質経路を阻害することによって効果を発揮し、これらの経路は細胞の成長と分裂における重要な制御機構です。これらの経路は、膠芽腫を含むさまざまな種類の癌でしばしば活性化されます。これらの経路を阻害することで、パクサリシブは腫瘍の増殖を抑制し、患者の生存率を改善することができます。 パクサリシブの血脳関門を通過する能力は、このクラスの他の阻害剤と区別する重要な特徴です .

生化学分析

Biochemical Properties

GDC-0084 inhibits PI3K and mTOR, with Ki values of 2 nM, 46 nM, 3 nM, 10 nM, and 70 nM for PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR, respectively . It interacts with these enzymes, leading to the inhibition of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in various types of cancer .

Cellular Effects

This compound has been shown to considerably decrease cell viability, induce apoptosis, and inhibit phosphorylation of Akt and p70 S6 kinase in a dose-dependent manner in PIK3CA-mutant breast cancer brain metastatic cell lines . It also inhibits the proliferation and clonogenic survival of glioblastoma multiforme (GBM) cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell growth and survival, and its dysregulation is often associated with cancer. By inhibiting this pathway, this compound can suppress tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant tumor growth inhibition over time . It has demonstrated a half-life of approximately 19 hours, supportive of once-daily dosing . Its steady-state concentrations exceeded preclinical target concentrations producing antitumor activity in xenograft models .

Dosage Effects in Animal Models

In animal models, treatment with this compound markedly inhibited the growth of PIK3CA-mutant brain tumors . It achieved significant tumor growth inhibition of 70% and 40% against the U87 and GS2 orthotopic models, respectively .

Metabolic Pathways

This compound is involved in the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for many cellular processes, including cell growth, proliferation, and survival. By inhibiting this pathway, this compound can interfere with these processes and suppress tumor growth .

Transport and Distribution

This compound was specifically optimized to cross the blood-brain barrier . Matrix-assisted laser desorption ionization (MALDI) imaging showed this compound distributed evenly in brain and intracranial U87 and GS2 tumors .

Subcellular Localization

Given its role as an inhibitor of the PI3K/Akt/mTOR signaling pathway, it is likely to be found in the cytoplasm where this pathway is primarily active .

準備方法

パクサリシブの合成経路および反応条件は、いくつかの重要なステップを含みます。この化合物は、ピリミジン環の形成とモルホリン部分の組み込みを含む一連の化学反応によって合成されます。 パクサリシブの工業的生産方法は、特許取得済みであり、高収率と高純度を確保するために最適化された反応条件を採用しています .

化学反応の分析

パクサリシブは、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応で一般的に使用される試薬には、酸化剤、還元剤、求核剤が含まれます。これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、パクサリシブの酸化は、ヒドロキシル化誘導体の形成につながる可能性があり、一方、還元は脱ヒドロキシル化生成物を生成する可能性があります .

科学的研究への応用

パクサリシブは、幅広い科学的研究への応用があります。化学では、ホスホイノシチド3キナーゼおよび哺乳類ラパマイシン標的タンパク質経路を研究するためのツール化合物として使用されます。生物学では、パクサリシブは、これらの経路が細胞の成長と生存において果たす役割を調査するために使用されます。医学では、パクサリシブは、膠芽腫およびその他の脳腫瘍の治療薬として開発されています。

類似化合物との比較

パクサリシブは、血脳関門を通過する能力のために、ホスホイノシチド3キナーゼ阻害剤の中でユニークです。このクラスの類似化合物には、イデラリシブ、コパンリシブ、デュベリシブ、アルペリシブ、ウンブララシブなどがあります。これらの化合物は、ホスホイノシチド3キナーゼ経路も阻害しますが、脳に効果的に浸透しないため、脳腫瘍の治療には使用が制限されます。 パクサリシブの脳貫通性は、膠芽腫およびその他の中枢神経系の悪性腫瘍の治療に有望な候補となっています .

生物活性

5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine, commonly known as Paxalisib (GDC-0084), is a synthetic organic compound primarily recognized for its role as a phosphatidylinositol 3-kinase (PI3K) inhibitor. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of malignant gliomas and other cancers.

PropertyValue
Molecular Formula C₁₈H₂₂N₈O₂
Molecular Weight 382.4 g/mol
CAS Registry Number 1382979-44-3
XLogP3 -0.3
Topological Polar Surface Area 117 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 9

Paxalisib functions as a selective inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial in regulating various cellular processes such as growth, proliferation, and survival. By inhibiting PI3K, Paxalisib disrupts these processes in cancer cells, leading to reduced tumor growth and increased apoptosis.

Antineoplastic Activity

Paxalisib has demonstrated significant antitumor activity in preclinical studies. It is particularly effective against glioblastoma cell lines and has shown the ability to penetrate the blood-brain barrier (BBB), which is critical for treating brain tumors. In vitro studies indicate that Paxalisib can inhibit cell proliferation and induce apoptosis in glioma cells at low micromolar concentrations .

In Vivo Studies

In vivo efficacy has been assessed using animal models of glioma. Studies have shown that treatment with Paxalisib resulted in a marked reduction in tumor volume compared to control groups. For instance, a study reported a significant decrease in tumor growth rates in mice treated with Paxalisib versus those receiving placebo .

Case Studies

  • Case Study on Glioblastoma :
    • Objective : Evaluate the efficacy of Paxalisib in patients with recurrent glioblastoma.
    • Findings : Patients exhibited partial responses with prolonged progression-free survival compared to historical controls. Adverse effects were manageable, primarily including fatigue and gastrointestinal disturbances .
  • Combination Therapy Study :
    • Objective : Assess the effects of Paxalisib combined with chemotherapy agents.
    • Findings : The combination therapy showed enhanced antitumor effects compared to monotherapy, suggesting synergistic interactions that may improve clinical outcomes for patients with aggressive brain tumors .

Pharmacokinetics

Paxalisib demonstrates favorable pharmacokinetic properties:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within hours.
  • Distribution : High distribution volume indicating extensive tissue penetration.
  • Metabolism : Primarily metabolized by liver enzymes; exhibits moderate clearance rates.
  • Excretion : Excreted primarily through urine and feces.

特性

IUPAC Name

5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O2/c1-18(2)16-22-12-14(25-3-6-27-7-4-25)23-13(11-9-20-17(19)21-10-11)24-15(12)26(16)5-8-28-18/h9-10H,3-8H2,1-2H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWACEZVCMBSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1382979-44-3
Record name Paxalisib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1382979443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paxalisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PAXALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5DKZ70636
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。